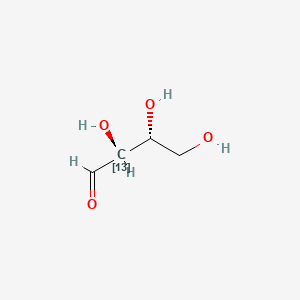
D-Erythrose-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Erythrose-2-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of D-Erythrose. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The incorporation of stable heavy isotopes like carbon-13 into molecules allows researchers to study various biochemical and pharmacokinetic processes with high precision.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Erythrose-2-13C can be achieved through a modification of the Kiliani-Fischer synthesis. This involves the condensation of potassium cyanide (K13CN) with D-Erythrose, followed by the separation of the resulting aldose epimers using ion-exchange chromatography . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing automated systems for the separation and purification of the labeled compound. The use of advanced chromatography techniques ensures the high purity required for research applications .
Chemical Reactions Analysis
Types of Reactions
D-Erythrose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under controlled conditions to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, often under mild conditions to preserve the integrity of the labeled carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in different research applications .
Scientific Research Applications
D-Erythrose-2-13C is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
NMR Spectroscopy: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study protein dynamics and molecular interactions at atomic resolution.
Drug Development: Incorporated into drug molecules to study pharmacokinetics and metabolic profiles, aiding in the development of new pharmaceuticals.
Metabolic Studies: Employed in metabolic flux analysis to understand biochemical pathways and the effects of various compounds on cellular metabolism.
Industrial Applications: Used in the production of labeled compounds for various industrial processes, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of D-Erythrose-2-13C involves its incorporation into biochemical pathways as a labeled tracer. The carbon-13 isotope allows researchers to track the compound’s movement and interactions within biological systems. This provides valuable insights into molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
D-Erythrose-2-13C is unique due to its specific labeling at the second carbon position. Similar compounds include:
D-Erythrose-1-13C: Labeled at the first carbon position, used for similar applications but provides different insights based on the labeling position.
D-Erythrose-3-13C: Labeled at the third carbon position, offering unique advantages for studying specific molecular interactions.
D-Erythrose-4-13C: Labeled at the fourth carbon position, used in specialized research applications.
These compounds, while similar, offer distinct advantages based on their labeling positions, making this compound a valuable tool for specific research needs.
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy(213C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i3+1 |
InChI Key |
YTBSYETUWUMLBZ-XNJVPAERSA-N |
Isomeric SMILES |
C([C@H]([13C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)
![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)






![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
